molecular formula C8H13NS B13276754 1-(3-Methylthiophen-2-yl)propan-1-amine

1-(3-Methylthiophen-2-yl)propan-1-amine

Cat. No.: B13276754
M. Wt: 155.26 g/mol
InChI Key: ZSGHLKQYPOUKLI-UHFFFAOYSA-N
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Description

1-(3-Methylthiophen-2-yl)propan-1-amine is a secondary amine featuring a 3-methylthiophene moiety attached to the first carbon of a propane backbone. This compound is of interest due to its structural versatility, which allows for derivatization into pharmacologically active agents. For example, it serves as a precursor in synthesizing anticonvulsant and antinociceptive compounds, such as (R,S)-3-(3-Methylthiophen-2-yl)-1-(2-morpholinoethyl)pyrrolidine-2,5-dione hydrochloride, which demonstrated a 70.9% yield and a melting point of 202.0–204.0°C . Its synthesis often involves coupling with substituted piperazines or morpholines under controlled heating and purification via column chromatography .

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

1-(3-methylthiophen-2-yl)propan-1-amine

InChI

InChI=1S/C8H13NS/c1-3-7(9)8-6(2)4-5-10-8/h4-5,7H,3,9H2,1-2H3

InChI Key

ZSGHLKQYPOUKLI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CS1)C)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Methylthiophen-2-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthiophene with a suitable alkylating agent, followed by the introduction of the amine group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The resulting intermediate is then subjected to reductive amination to introduce the amine group, yielding the final product.

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

1-(3-Methylthiophen-2-yl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically targets the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the amine group, converting it into the corresponding amine or alcohol.

    Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation reactions can introduce halogen atoms into the thiophene ring, resulting in halogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amine group may produce the corresponding amine or alcohol.

Scientific Research Applications

1-(3-Methylthiophen-2-yl)propan-1-amine has found applications in various scientific research fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

    Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It has been explored for its ability to modulate biological pathways and target specific molecular receptors.

    Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties contribute to the development of high-performance materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophen-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. In medicinal chemistry, it may act as an agonist or antagonist of certain receptors, modulating their signaling pathways. The thiophene ring’s aromatic nature also contributes to its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Heterocycles

a) 1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine (B3)
  • Structure : Replaces the 3-methylthiophene group with a benzimidazole ring and introduces a methylthio (-SCH₃) group.
  • Properties : Higher molecular weight (C₁₁H₁₅N₃S; 221.32 g/mol) compared to the target compound (C₈H₁₃NS; 155.26 g/mol).
  • Application : Acts as a corrosion inhibitor for carbon steel in acidic environments, achieving 95% inhibition efficiency at 10⁻³ M concentration. The benzimidazole ring enhances adsorption on metal surfaces via π-electron interactions .
b) (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride
  • Structure : Features a thiophen-3-yl group and an amine at the second carbon (propan-2-amine).
  • Molecular weight: 193.71 g/mol (C₇H₁₂ClNS) .

Analogs with Modified Backbones or Functional Groups

a) 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride
  • Structure : Contains a propargyl (C≡C) backbone instead of propane.
  • Properties : The triple bond increases rigidity and may enhance binding affinity in enzyme inhibitors. Molecular weight: 173.66 g/mol (C₇H₈ClNS) .
b) 1-(Methylamino)-3-(thiophen-2-yl)propan-2-one
  • Structure: Replaces the amine with a ketone and methylamino group.
  • Properties : The ketone group reduces basicity (pKa ~9.4) compared to the primary amine (pKa ~10.6 estimated for the target compound). This alters solubility and metabolic stability .

Analogs with Aromatic vs. Heteroaromatic Substitutions

a) 2-(3-Methylphenyl)propan-2-amine
  • Structure : Substitutes thiophene with a 3-methylphenyl group.
  • Properties: Higher hydrophobicity (logP ~2.5) due to the benzene ring, compared to the thiophene-containing analog (logP ~1.8). Used in neuropharmacological studies targeting monoamine transporters .

Physicochemical and Pharmacological Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application/Activity
1-(3-Methylthiophen-2-yl)propan-1-amine C₈H₁₃NS 155.26 Thiophene, primary amine Anticonvulsant precursor
B3 C₁₁H₁₅N₃S 221.32 Benzimidazole, methylthio Corrosion inhibitor
3-(Thiophen-2-yl)prop-2-yn-1-amine C₇H₈ClNS 173.66 Propargyl, thiophene Enzyme inhibitor candidate
(R)-1-(Thiophen-3-yl)propan-2-amine C₇H₁₂ClNS 193.71 Chiral center, thiophene CNS drug development

Key Observations :

  • Heterocyclic Influence : Thiophene derivatives generally exhibit lower molecular weights and higher solubility in polar solvents compared to benzimidazole analogs. However, benzimidazoles offer superior surface adsorption for corrosion inhibition .
  • Functional Groups : Ketone-containing analogs (e.g., propan-2-one derivatives) show reduced basicity, impacting pharmacokinetic profiles .

Biological Activity

1-(3-Methylthiophen-2-yl)propan-1-amine, a compound with the molecular formula C8_8H13_{13}NS, has garnered attention in medicinal chemistry due to its structural features that suggest potential biological activity. The presence of a thiophene ring and a propylamine chain indicates possible interactions with various biological targets, particularly in the context of neurological applications.

Chemical Structure and Properties

The compound is characterized by:

  • Thiophene Ring : Contributes to the compound's lipophilicity and potential receptor binding capabilities.
  • Propylamine Chain : Enhances the ability to interact with biological membranes.

Pharmacological Potential

The biological activity of this compound is inferred from its structural similarities to other compounds known for their pharmacological effects. Predictive models suggest that it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in the treatment of various neurological disorders .

Anticonvulsant Activity

Recent studies have indicated that derivatives of compounds containing thiophene structures exhibit anticonvulsant properties. For instance, related compounds have shown significant protective effects in models of seizures, such as the maximal electroshock (MES) test and the 6 Hz seizure test. These studies highlight the potential for this compound to serve as an effective anticonvulsant agent .

In Vitro and In Vivo Studies

Research has demonstrated that compounds with similar thiophene substitutions can influence voltage-gated sodium and calcium channels, which are key players in neuronal excitability. For example, one study found that a related compound showed balanced inhibition of these channels, suggesting a mechanism for its anticonvulsant effects .

Case Studies

A focused series of studies evaluated various derivatives for their anticonvulsant activity:

  • Compound 4 : Exhibited a median effective dose (ED50_{50}) significantly lower than traditional anticonvulsants like valproic acid, indicating a potentially safer profile .
  • Compound 3 : Demonstrated notable antinociceptive activity alongside its anticonvulsant effects, providing insights into its dual therapeutic potential .

Data Tables

Compound NameED50_{50} (mg/kg)Protective IndexMechanism of Action
This compoundTBDTBDVoltage-gated sodium and calcium channel inhibition
Valproic Acid252.7TBDGABAergic modulation
Ethosuximide130.6TBDT-type calcium channel inhibition

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